molecular formula C12H17NO2 B027052 (4-Benzylmorpholin-3-yl)methanol CAS No. 110167-20-9

(4-Benzylmorpholin-3-yl)methanol

Cat. No.: B027052
CAS No.: 110167-20-9
M. Wt: 207.27 g/mol
InChI Key: CPLXVETYMUMERG-UHFFFAOYSA-N
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Safety and Hazards

The safety information for “(4-Benzylmorpholin-3-yl)methanol” includes the GHS07 pictogram, a signal word of “Warning”, and hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Preparation Methods

The synthesis of (4-Benzylmorpholin-3-yl)methanol involves several steps. One common method includes the reduction of intermediate compounds using borane-tetrahydrofuran complex in tetrahydrofuran, followed by the addition of methanol and heating . Another method involves the reaction of ®-morpholin-3-ylmethanol with benzyl bromide in the presence of N-ethyl-N,N-diisopropylamine in acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

(4-Benzylmorpholin-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include borane-tetrahydrofuran complex, methanol, benzyl bromide, and N-ethyl-N,N-diisopropylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of intermediate compounds with borane-tetrahydrofuran complex yields this compound .

Mechanism of Action

The mechanism of action of (4-Benzylmorpholin-3-yl)methanol involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by modulating cellular processes and signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved in its action.

Comparison with Similar Compounds

(4-Benzylmorpholin-3-yl)methanol can be compared with other similar compounds, such as this compound and (S)-(4-Benzylmorpholin-3-yl)methanol . These compounds share similar structural features but may differ in their stereochemistry and specific applications.

Properties

IUPAC Name

(4-benzylmorpholin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLXVETYMUMERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407885
Record name 4-Benzyl-3-hydroxymethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110167-20-9
Record name 4-Benzyl-3-hydroxymethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Benzylmorpholin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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